molecular formula C24H20N2O4S B298885 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Katalognummer B298885
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: CZQLAKQHNHBYLF-QGJBXVFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PTP1B inhibitor, which is a protein tyrosine phosphatase that regulates insulin signaling and glucose homeostasis. The synthesis method of this compound, its mechanism of action, and its biochemical and physiological effects have been studied in detail.

Wirkmechanismus

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid inhibits PTP1B by binding to the active site of the enzyme. This results in increased insulin signaling and glucose uptake in cells. The compound has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation in cells, which can improve insulin sensitivity and reduce lipid accumulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid have been studied in various animal models. The compound has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism in diabetic and obese animals. It has also been shown to reduce inflammation and oxidative stress in these animals. In addition, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments is its high potency and specificity for PTP1B inhibition. This allows for precise and targeted modulation of insulin signaling and glucose metabolism. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. One direction is to study its potential therapeutic applications in human subjects with diabetes and other metabolic disorders. Another direction is to investigate its neuroprotective effects in human subjects with neurodegenerative diseases. In addition, future research could focus on improving the solubility and bioavailability of the compound, which would enhance its potential as a therapeutic agent. Finally, the compound could be used as a tool for studying the role of PTP1B in various physiological processes, which could lead to new insights into the mechanisms of insulin signaling and glucose metabolism.

Synthesemethoden

The synthesis method of 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the reaction of 2-furylbenzaldehyde and thiosemicarbazide in ethanol. The resulting product is then reacted with propyl bromide and potassium carbonate in DMF to obtain the final product. The synthesis method has been optimized to yield a high purity product, and the compound has been characterized using various spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been extensively studied for its potential use in scientific research. The compound has been shown to inhibit PTP1B, which is a protein tyrosine phosphatase that regulates insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity in animal models of diabetes and obesity. Therefore, 4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

Eigenschaften

Produktname

4-(5-{[4-Oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Molekularformel

C24H20N2O4S

Molekulargewicht

432.5 g/mol

IUPAC-Name

4-[5-[(E)-(4-oxo-2-phenylimino-3-propyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C24H20N2O4S/c1-2-14-26-22(27)21(31-24(26)25-18-6-4-3-5-7-18)15-19-12-13-20(30-19)16-8-10-17(11-9-16)23(28)29/h3-13,15H,2,14H2,1H3,(H,28,29)/b21-15+,25-24?

InChI-Schlüssel

CZQLAKQHNHBYLF-QGJBXVFPSA-N

Isomerische SMILES

CCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/SC1=NC4=CC=CC=C4

SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

Kanonische SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.